molecular formula C14H11ClO2S B3372963 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 938267-73-3

2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No. B3372963
CAS RN: 938267-73-3
M. Wt: 278.8 g/mol
InChI Key: QQJTUABAACBWNM-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the molecular formula C14H11ClO2S . It is also known as Benzeneacetic acid, α-[(2-chlorophenyl)thio]- .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanyl group attached to an acetic acid moiety . The exact structure can be determined using techniques such as NMR and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 278.75 . The compound is a powder with a melting point of 100-102 degrees Celsius .

Scientific Research Applications

Synthesis and Microbial Studies

The synthesis of various sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid, has been extensively studied. For instance, Patel et al. (2010) explored the synthesis and microbial evaluation of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones. These compounds exhibited remarkable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Patel et al., 2010).

Chemiluminescence and Oxidation Studies

Research by Watanabe et al. (2010) focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their work demonstrated the base-induced chemiluminescence of these compounds, providing valuable insights into their potential applications in analytical chemistry (Watanabe et al., 2010).

Pharmacological Evaluation and Molecular Docking

Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their antibacterial potential and moderate inhibition of α-chymotrypsin enzyme. This study showcased the therapeutic potential of these compounds, particularly in antibacterial applications (Siddiqui et al., 2014).

Antioxidant and Biological Membrane Effects

Farzaliyev et al. (2020) investigated the synthesis, computational, and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. They found that some compounds, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, exhibited significant antioxidant effects and influenced the functioning of biological membranes, suggesting their utility in drug development (Farzaliyev et al., 2020).

Hydrogen Bond Studies in Complexes

Barreiro et al. (2011) synthesized and characterized [Ag(PPh3)3(HL)] complexes with 2-sulfanylpropenoic and 2-sulfanylacetic acids. Their study on intra- and intermolecular hydrogen bonds in these complexes could provide valuable insights into the design of novel coordination compounds with potential applications in catalysis and materials science (Barreiro et al., 2011).

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJTUABAACBWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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